molecular formula C16H18N4O4S2 B3413718 ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate CAS No. 946264-48-8

ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate

Cat. No.: B3413718
CAS No.: 946264-48-8
M. Wt: 394.5 g/mol
InChI Key: CLOBBNNSBBNIDE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted with a 6-methyl group and a 5-oxo moiety, which are critical for its conformational stability and bioactivity. The molecule further incorporates two thiazole rings: one linked via an acetamido bridge and another esterified with an ethyl group. The structure is characterized by its planar thiazolo-pyrimidine system and flexible side chains, enabling interactions with biological targets such as enzymes or receptors .

Synthesis:
The compound is synthesized through multi-step reactions involving:

Thiazolo[3,2-a]pyrimidine core formation: Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions .

Acetamido-thiazole incorporation: Coupling of the thiazolo-pyrimidine intermediate with 2-amino-1,3-thiazole derivatives using carbodiimide-based coupling agents .

Esterification: Final ethyl esterification of the carboxylic acid group via acid-catalyzed alcoholysis .

Properties

IUPAC Name

ethyl 2-[2-[[2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-13(22)4-10-7-25-15(18-10)19-12(21)5-11-8-26-16-17-6-9(2)14(23)20(11)16/h6-7,11H,3-5,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOBBNNSBBNIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the ethyl acetate group. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₆H₁₇N₃O₄S₂ (calculated based on structural analogs) .
  • Molecular Weight : ~395.46 g/mol.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Biological Activity/Applications
Target Compound Thiazolo[3,2-a]pyrimidine 6-methyl, 5-oxo, ethyl ester, acetamido-thiazole ~395.46 Reference compound Potential anticancer, antimicrobial (inferred from analogs)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-methyl, 4-methylphenyl, dichlorophenyl-pyrazole substituent ~584.05 Bulky aryl substituents Enhanced lipophilicity; potential kinase inhibition
(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid Thiazolo[3,2-a]pyrimidine Carboxylic acid instead of ester ~253.29 Free carboxylic acid group Improved water solubility; intermediate for drug conjugates
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate Isothiazolo[5,4-b]pyridine 4,6-dimethyl, 3-oxo 266.32 Isothiazolo-pyridine core Pesticide applications; distinct bioactivity profile

Pharmacological and Physicochemical Comparisons

Bioactivity: The target compound’s acetamido-thiazole side chain may enhance binding to ATP pockets in kinases, similar to pyrazolo-thiazolo-pyrimidine derivatives .

Solubility and Bioavailability :

  • The ethyl ester group in the target compound improves membrane permeability compared to the carboxylic acid analog , but hydrolysis in vivo may limit stability.
  • The isothiazolo-pyridine analog exhibits higher volatility, making it suitable for agricultural use but less ideal for therapeutic applications.

Synthetic Complexity :

  • The target compound requires fewer steps than the dichlorophenyl-pyrazole derivative , reducing production costs.
  • Carboxylic acid analogs are simpler to synthesize but require post-modification for drug development.

Crystallographic and Conformational Analysis

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a slightly puckered conformation (Cremer-Pople parameters: θ ≈ 10°, φ ≈ 30°), similar to other 5-oxo derivatives .
  • Hydrogen Bonding : The acetamido group forms intermolecular N–H···O bonds in crystal lattices, stabilizing the structure—a feature absent in ester-only analogs .

Biological Activity

Ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate is a complex organic compound that falls within the category of thiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

The compound features multiple functional groups that contribute to its biological activity. The structural formula can be summarized as follows:

Property Details
IUPAC Name Ethyl 2-[2-[2-(6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamido]-1,3-thiazol-4-yl]acetate
Molecular Formula C16H18N4O4S2
CAS Number 946264-48-8

The mechanism of action of this compound is primarily linked to its interaction with specific enzymes or receptors within biological systems. The compound may exert its effects by binding to molecular targets that alter enzyme activities or receptor functions. This interaction can lead to various biological effects including cytotoxicity against cancer cells.

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of various thiazole derivatives against human cancer cell lines. For instance:

  • Study on Lung and Renal Cancer Cells : In a study assessing the cytotoxicity of synthesized thiazole derivatives against lung cancer (A549) and renal cancer (TK-10) cell lines using the sulforhodamine B (SRB) assay:
    • Compounds demonstrated significantly higher cytotoxicity compared to the standard drug doxorubicin.
    • Notable increases in late apoptosis rates were observed in both cell lines along with cell cycle arrest at different phases .
  • Structure Activity Relationship (SAR) : The presence of specific structural features such as the thiazole ring and methyl substituents has been shown to enhance cytotoxic activity. For example:
    • Compounds with electron-donating groups at certain positions displayed improved efficacy against cancer cell lines .

Case Studies

Several case studies have highlighted the biological activity of thiazole derivatives:

Study Findings
Evren et al. (2019)Developed novel thiazole derivatives that exhibited strong selectivity against A549 and NIH/3T3 cells with significant cytotoxicity .
Ultrasound-assisted synthesisReported high yields of bioactive compounds with significant cytotoxicity against A549 and TK-10 cell lines .

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Anticancer Therapy : Due to its demonstrated cytotoxic effects against various cancer cell lines, this compound may serve as a lead compound for developing new anticancer agents.
  • Infection Treatment : The interaction with specific receptors may also indicate potential use in treating infections by modulating immune responses.

Q & A

Q. What are the standard synthetic routes for ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclization of 2-aminothiazole derivatives with carbonyl-containing reagents (e.g., β-ketoesters) under acidic conditions .
  • Step 2 : Acetamido-thiazole intermediate synthesis through coupling reactions (e.g., using carbodiimide coupling agents) to attach the acetamido-thiazol-4-yl group .
  • Step 3 : Esterification or transesterification to introduce the ethyl acetate moiety, often requiring anhydrous solvents like DMF or THF .
    Critical Parameters : Temperature (60–100°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield and purity .

Q. How is the structural conformation of this compound validated?

  • X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of the fused thiazolo-pyrimidine system. For example, studies on analogous compounds reveal planar thiazole and pyrimidine rings with dihedral angles < 5° .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ ~2.3 ppm, ester carbonyl at δ ~170 ppm) .
    • HPLC : Monitors purity (>95% for biological assays) .

Q. What preliminary biological screening methods are recommended?

  • In vitro assays :
    • Antimicrobial activity : Agar dilution method against Gram-positive/negative bacteria (MIC values typically 8–64 µg/mL) .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ values reported for structurally related compounds) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .
  • Catalyst screening : Use Pd/C or polymer-supported reagents for efficient coupling steps, reducing purification complexity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

Q. How to resolve contradictions in biological activity data across studies?

  • Source analysis : Verify compound purity (HPLC) and storage conditions (moisture-sensitive esters degrade at >40°C) .
  • Target validation : Use CRISPR-edited cell lines to confirm on-target effects (e.g., kinase knockout models) .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify pharmacophore requirements .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 and Thr830 .
  • MD simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to identify critical hydrogen bonds and hydrophobic contacts .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Q. How to design derivatives for improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic stability : Replace ester groups with amides to resist esterase-mediated hydrolysis in plasma (t₁/₂ increased from 2 to 8 hours) .
  • Prodrug strategies : Mask carboxylate groups as tert-butyl esters for enhanced blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[2-(2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamido)-1,3-thiazol-4-yl]acetate

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